N-(4-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide
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Overview
Description
N-(4-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide is a chemical compound known for its varied applications in scientific research. Characterized by its complex structure, this compound is notable for its unique functional groups, which confer distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide typically involves multiple steps:
Formation of the intermediate compounds: Initially, the starting materials are subjected to specific reaction conditions to form intermediate products.
Coupling reactions: The intermediates undergo coupling reactions, often facilitated by catalysts, to form the final compound.
Purification: The product is then purified using techniques like recrystallization, chromatography, or distillation to ensure high purity.
Reaction Conditions:
Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.
Catalysts such as palladium on carbon (Pd/C) or base catalysts like triethylamine can be employed.
The reactions typically occur at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency. Scale-up strategies include optimizing reaction times, temperatures, and the use of automated systems for reagent addition and product separation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl or phenyl rings, forming oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl groups, potentially yielding alcohol or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the rings, resulting in a wide array of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution pattern, are used.
Major Products Formed
Oxidation: Oxidized derivatives such as pyridine N-oxides.
Reduction: Reduced forms like hydroxylated products.
Substitution: Various substituted compounds with functional groups like halides, alkyl, or nitro groups.
Scientific Research Applications
N-(4-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide finds its application in multiple fields:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Employed in biochemical assays to study enzyme inhibition or receptor binding.
Medicine: Investigated for its potential as a drug candidate or for therapeutic purposes.
Industry: Utilized in the development of specialty chemicals or materials with specific properties.
Mechanism of Action
The compound's mechanism of action is typically related to its interaction with specific molecular targets. This can involve:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Receptor interaction: Acting as an agonist or antagonist at receptor sites.
Pathway involvement: Participating in cellular signaling pathways to elicit a biological response.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide
N-(4-(4-((2-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide
Uniqueness
N-(4-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide stands out due to the specific position and type of substitution on the pyridinyl ring, which can confer unique pharmacological or chemical properties compared to its analogs.
Properties
IUPAC Name |
N-[4-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-13(24)22-15-4-2-14(3-5-15)19(25)23-10-7-16(8-11-23)26-18-6-9-21-12-17(18)20/h2-6,9,12,16H,7-8,10-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQIQAUNBHGLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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